

Benchmarking the antibacterial spectrum of deacetylraavidomycin N-oxide against established antibiotics.

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Compound of Interest

Compound Name: *deacetylraavidomycin N-oxide*

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A Comparative Analysis of the Antibacterial Spectrum of Deacetylraavidomycin N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the antibacterial spectrum of **deacetylraavidomycin N-oxide** against a panel of established antibiotics. The data presented is compiled from publicly available research to offer an objective overview for researchers and professionals in drug development.

Executive Summary

Deacetylraavidomycin N-oxide, an antibiotic produced by *Streptomyces ravidus* S50905, demonstrates targeted activity against Gram-positive bacteria.^[1] This guide compares its in vitro efficacy, as measured by Minimum Inhibitory Concentration (MIC), with that of widely used antibiotics such as Vancomycin, Linezolid, Daptomycin, Penicillin, and Gentamicin. The comparative data indicates that **deacetylraavidomycin N-oxide** exhibits a narrow spectrum of activity, primarily effective against Gram-positive organisms, a characteristic that can be advantageous in minimizing the disruption of the host microbiome.^{[2][3]}

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the MIC values (in µg/mL) of **deacetylravidomycin N-oxide** and selected established antibiotics against various Gram-positive bacteria. Lower MIC values indicate greater potency.

Bacterial Species	Deacetylravidomycin N-oxide	Vancomycin	Linezolid	Daptomycin	Penicillin	Gentamicin
Staphylococcus aureus	0.78	1.0 - 2.0[1][4][5]	1.0 - 2.0[3][6][7]	0.5 - 1.0[1][8][9]	>2 (resistant strains common)	>1 (resistance varies)
Staphylococcus epidermidis	0.39	1.0 - 4.0	1.0	0.5	-	-
Bacillus subtilis	0.1	0.3[10]	-	-	0.015	0.03 - 0.125[10][11]
Micrococcus luteus	0.05	-	-	-	-	-
Enterococcus faecalis	6.25	1.0 - 4.0[12]	2.0[3][12]	2.0[2]	-	-

Note: The MIC values for **deacetylravidomycin N-oxide** are sourced from a 1989 publication. Data for established antibiotics are compiled from various recent studies and may represent a range of reported values.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The data presented in this guide is based on the principles of the broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^{[13][14][15]}

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antimicrobial Agent Stock Solution:

- A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.
- Sterile serial twofold dilutions of the antibiotic are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

- Bacterial colonies from a fresh agar plate (18-24 hours old) are suspended in a sterile saline solution.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

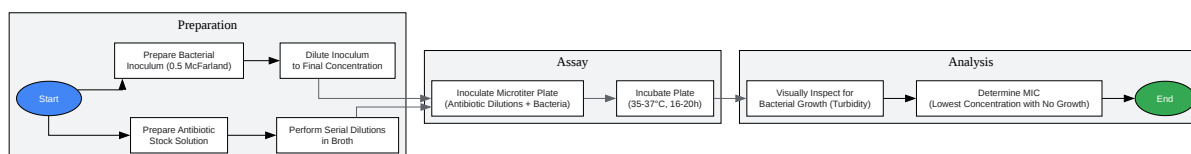
- Each well of the microtiter plate, containing 100 μ L of the diluted antimicrobial agent, is inoculated with 100 μ L of the standardized bacterial suspension.
- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
- The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

4. Interpretation of Results:

- Following incubation, the microtiter plate is examined visually for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

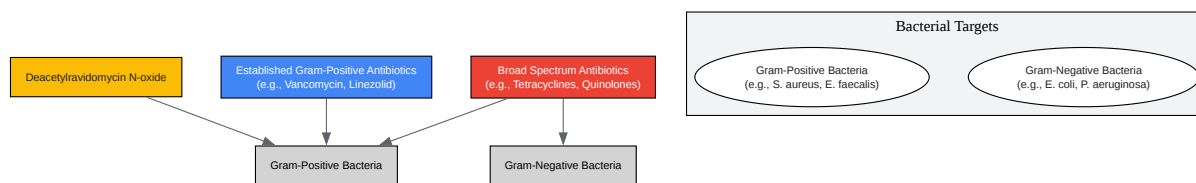
Experimental Workflow for MIC Determination



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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Relationship of Antibiotic Spectrum



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Caption: Comparative antibacterial spectrum of different antibiotic classes.

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